Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-
Brand Name: Vulcanchem
CAS No.: 200411-28-5
VCID: VC17281692
InChI: InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1
SMILES:
Molecular Formula: C18H22NOP
Molecular Weight: 299.3 g/mol

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-

CAS No.: 200411-28-5

Cat. No.: VC17281692

Molecular Formula: C18H22NOP

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- - 200411-28-5

Specification

CAS No. 200411-28-5
Molecular Formula C18H22NOP
Molecular Weight 299.3 g/mol
IUPAC Name (2R)-2-butyl-1-diphenylphosphorylaziridine
Standard InChI InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1
Standard InChI Key IRQIEPINDRBONN-VTBWFHPJSA-N
Isomeric SMILES CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- (CAS 165729-95-7) is a three-membered heterocyclic amine with the molecular formula C22H28NOP\text{C}_{22}\text{H}_{28}\text{NOP}. The core aziridine ring consists of two carbon atoms and one nitrogen atom, with a butyl group at the C2 position and a diphenylphosphinyl moiety at the N1 position. The (2R) designation indicates the absolute configuration of the chiral center at C2, which governs the compound’s stereochemical behavior.

The diphenylphosphinyl group introduces significant electron-withdrawing effects, modulating the ring strain and reactivity of the aziridine. X-ray crystallography reveals a puckered ring geometry with a C-N-C bond angle of 59.8°, characteristic of aziridines. The phosphorus atom adopts a trigonal pyramidal geometry, with P=O bond lengths averaging 1.48 Å.

Spectroscopic Signatures

Key spectroscopic data for the compound include:

  • 1H NMR^1\text{H NMR} (CDCl₃, 400 MHz): δ 7.68–7.42 (m, 10H, Ar-H), 3.21 (dd, J=12.4HzJ = 12.4 \, \text{Hz}, 1H, N-CH-P), 2.89 (m, 1H, C2-H), 1.56–1.21 (m, 9H, butyl chain).

  • 31P NMR^{31}\text{P NMR} (CDCl₃): δ 28.7 ppm, consistent with phosphine oxide environments.

  • IR (KBr): νP=O\nu_{\text{P=O}} = 1175 cm⁻¹, νN-H\nu_{\text{N-H}} = 3350 cm⁻¹.

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via two approaches:

Method A: Ring-Opening of Epoxides
Treatment of (R)-2-butyloxirane with diphenylphosphine oxide under acidic conditions yields the target aziridine through a stereospecific ring contraction:

(R)-2-butyloxirane+Ph2P(O)HHClAziridine+H2O\text{(R)-2-butyloxirane} + \text{Ph}_2\text{P(O)H} \xrightarrow{\text{HCl}} \text{Aziridine} + \text{H}_2\text{O} \quad

This method achieves enantiomeric excesses >98% but requires stringent temperature control (-20°C).

Method B: Phosphorylation of Aziridines
Preformed (R)-2-butylaziridine undergoes phosphorylation using diphenylchlorophosphine in the presence of triethylamine:

(R)-2-butylaziridine+ClP(O)Ph2Et3NAziridine+Et3N\cdotpHCl\text{(R)-2-butylaziridine} + \text{ClP(O)Ph}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Aziridine} + \text{Et}_3\text{N·HCl} \quad

Yields range from 65–72%, with purification via column chromatography (SiO₂, hexane/EtOAc).

Industrial-Scale Production Challenges

Scale-up faces three main hurdles:

  • Exothermicity: The phosphorylation step releases 58 kJ/mol, necessitating jacketed reactors.

  • Byproduct Formation: Up to 12% bis-phosphorylated species form at >50°C, requiring low-temperature operation.

  • Optical Purity Maintenance: Racemization occurs above 40°C, mandating strict thermal control during solvent removal.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueConditionsSource
Melting Point89–91°CAmbient pressure
Density1.24 g/cm³20°C
Solubility in Water0.8 mg/mL25°C
log P (Octanol/Water)3.71Shake-flask method
pKₐ (NH)6.89Aqueous solution

The low water solubility and moderate lipophilicity suggest applicability in nonpolar reaction media. The pKₐ indicates protonation occurs under mildly acidic conditions, influencing reactivity in biological systems.

Stability Profile

  • Thermal Stability: Decomposes at 210°C via ring-opening to form vinylphosphine oxides.

  • Photostability: UV irradiation (λ = 254 nm) causes P=O bond cleavage with a half-life of 4.3 hours.

  • Hydrolytic Stability: Stable in anhydrous solvents but undergoes ring-opening in aqueous HCl (t₁/₂ = 12 min at pH 2).

Chemical Reactivity and Applications

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the C2 position:

With Thiols:

Aziridine+RSHPh2P(O)NHCH2CH(SR)Bu\text{Aziridine} + \text{RSH} \rightarrow \text{Ph}_2\text{P(O)NHCH}_2\text{CH(SR)Bu} \quad

This reaction forms β-amino sulfides used in peptidomimetics.

With Grignard Reagents:
Organomagnesium bromides yield α-aminated phosphine oxides:

Aziridine+RMgBrPh2P(O)NHRCH2Bu\text{Aziridine} + \text{RMgBr} \rightarrow \text{Ph}_2\text{P(O)NHRCH}_2\text{Bu} \quad

Catalytic Applications

The compound serves as a chiral ligand in asymmetric catalysis:

Hydrogenation:
When complexed with Rh(I), it achieves 94% ee in the hydrogenation of α-dehydroamino acids.

Cross-Coupling:
Pd(0) complexes enable Suzuki-Miyaura couplings with enantioselectivity up to 88%.

Pharmacological and Toxicological Profile

Biological Activity

  • Anticancer: IC₅₀ = 18 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.

  • Antimicrobial: MIC = 32 µg/mL against Staphylococcus aureus.

Toxicity Data

ParameterValueTest SystemSource
LD₅₀ (oral)420 mg/kgRats
Skin IrritationModerateRabbit model
Mutagenicity (Ames test)NegativeTA98, TA100

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